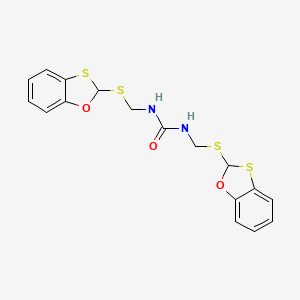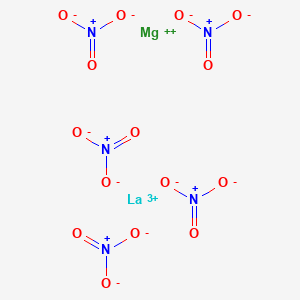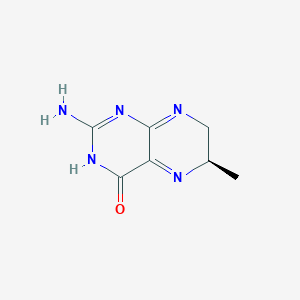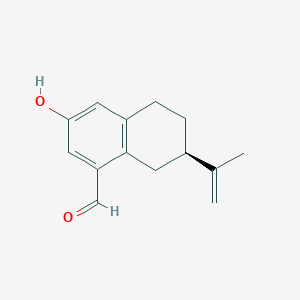
Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is a complex organic compound with the molecular formula C17H16N2O3S4 It is characterized by the presence of benzoxathiol groups, which are sulfur-containing heterocycles, attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea typically involves the reaction of 1,3-benzoxathiol-2-thiol with formaldehyde and urea. The reaction proceeds under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Benzoxathiol Intermediate:
Condensation with Urea:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzoxathiol groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoxathiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted benzoxathiol derivatives.
Applications De Recherche Scientifique
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxathiol groups may interact with biological macromolecules, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(1,3-benzoxathiol-2-ylsulfanyl)methyl]urea: A closely related compound with similar structural features.
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]thiourea: Another related compound with a thiourea backbone instead of urea.
Uniqueness
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is unique due to its specific combination of benzoxathiol groups and urea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63980-67-6 |
|---|---|
Formule moléculaire |
C17H16N2O3S4 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
1,3-bis(1,3-benzoxathiol-2-ylsulfanylmethyl)urea |
InChI |
InChI=1S/C17H16N2O3S4/c20-15(18-9-23-16-21-11-5-1-3-7-13(11)25-16)19-10-24-17-22-12-6-2-4-8-14(12)26-17/h1-8,16-17H,9-10H2,(H2,18,19,20) |
Clé InChI |
KKJFKJBZZXGGNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC(S2)SCNC(=O)NCSC3OC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)






![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
